molecular formula C15H20N4O B12530095 Piperazine, 1-[1-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl]- CAS No. 657423-65-9

Piperazine, 1-[1-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl]-

Cat. No.: B12530095
CAS No.: 657423-65-9
M. Wt: 272.35 g/mol
InChI Key: LFXFXJCRXBYQSX-UHFFFAOYSA-N
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Description

Historical Context of Piperazine and 1,2,4-Oxadiazole in Medicinal Chemistry

Piperazine, first isolated in the late 19th century, gained prominence in the early 20th century as an anthelmintic agent due to its ability to paralyze helminths by antagonizing GABA receptors. Its bicyclic structure, featuring two nitrogen atoms at opposing positions, became a cornerstone for developing neuroactive drugs, including antipsychotics (e.g., ziprasidone) and antibiotics (e.g., ciprofloxacin). Parallelly, 1,2,4-oxadiazole emerged from obscurity after its 1884 discovery by Tiemann and Krüger. Early applications focused on its photochemical rearrangements, but by the 1960s, its pharmacological potential was realized with Oxolamine, a cough suppressant featuring the 1,2,4-oxadiazole core. The heterocycle’s metabolic stability and capacity to mimic peptide bonds made it a favored bioisostere in drug design.

Rationale for Hybridization: Synergistic Pharmacophoric Features

The hybridization of piperazine and 1,2,4-oxadiazole aims to merge their complementary pharmacological properties:

  • Piperazine’s pharmacokinetic advantages : Its water solubility and ability to traverse the blood-brain barrier enhance bioavailability, while its flexible chair conformation allows adaptive binding to diverse targets.
  • 1,2,4-Oxadiazole’s stability : The heterocycle’s resistance to enzymatic degradation and capacity to engage in hydrogen bonding via its oxygen and nitrogen atoms improve target engagement.
  • Synergistic modulation : Hybrids exploit piperazine’s amine groups for ionic interactions and oxadiazole’s aromaticity for π-π stacking, creating multivalent binding motifs. For instance, penicillin-oxadiazole hybrids demonstrate enhanced cytotoxicity by simultaneously targeting bacterial cell walls and intracellular enzymes.

Significance of 3-Methylphenyl Substituent in Heterocyclic Systems

The 3-methylphenyl group at the oxadiazole’s 5-position critically influences the hybrid’s bioactivity:

  • Steric optimization : The methyl group at the meta position balances bulkiness and flexibility, preventing steric clashes while maintaining planar alignment for receptor docking.
  • Electronic effects : Methyl’s electron-donating nature increases the phenyl ring’s electron density, enhancing interactions with hydrophobic pockets in target proteins. Comparative studies show 3-methylphenyl derivatives exhibit 3–4× greater cytotoxic selectivity than halogenated analogues in tumor models.
  • Metabolic resistance : Unlike polar substituents (e.g., -OH or -NH~2~), the methyl group reduces susceptibility to Phase I oxidation, prolonging plasma half-life.

Properties

CAS No.

657423-65-9

Molecular Formula

C15H20N4O

Molecular Weight

272.35 g/mol

IUPAC Name

5-(3-methylphenyl)-3-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C15H20N4O/c1-11-4-3-5-13(10-11)15-17-14(18-20-15)12(2)19-8-6-16-7-9-19/h3-5,10,12,16H,6-9H2,1-2H3

InChI Key

LFXFXJCRXBYQSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)C(C)N3CCNCC3

Origin of Product

United States

Preparation Methods

General Reaction Scheme

The 1,2,4-oxadiazole ring is typically synthesized via cyclocondensation between amidoximes and activated carboxylic acid derivatives (e.g., acyl chlorides, esters, or anhydrides). For the target compound, 3-methylphenyl-substituted amidoxime reacts with ethyl chloroacetate under basic conditions to form the oxadiazole intermediate. Subsequent alkylation with piperazine introduces the ethyl-piperazine group.

Example Protocol :

  • Amidoxime Preparation :
    • 3-Methylbenzonitrile is treated with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours to yield 3-methylphenyl amidoxime .
  • Oxadiazole Formation :
    • The amidoxime reacts with ethyl bromoacetate in the presence of K₂CO₃ in acetonitrile under ultrasound irradiation (25 kHz, 30°C, 30 minutes).
    • Yield : 82–93%.
  • Piperazine Alkylation :
    • The bromoethyl-oxadiazole intermediate undergoes nucleophilic substitution with piperazine in DMF at 60°C for 12 hours.

Key Data :

Step Reactants Conditions Yield Source
1 3-Methylbenzonitrile, NH₂OH·HCl EtOH/H₂O, 80°C, 6h 85%
2 Amidoxime, ethyl bromoacetate K₂CO₃, CH₃CN, ultrasound, 30°C, 30min 89%
3 Bromoethyl-oxadiazole, piperazine DMF, 60°C, 12h 75%

Microwave-Assisted Heterocyclization

Microwave irradiation accelerates the cyclocondensation step, reducing reaction times from hours to minutes.

Procedure :

  • One-Pot Synthesis :
    • A mixture of 3-methylbenzamidoxime and ethyl bromoacetate in DMSO/NaOH (superbase medium) is irradiated in a microwave reactor (150 W, 120°C, 15 minutes).
  • Alkylation :
    • The crude oxadiazole product is directly reacted with piperazine under microwave conditions (100 W, 80°C, 10 minutes).

Advantages :

  • Reaction Time : 25 minutes total vs. 12–24 hours conventionally.
  • Yield Improvement : 78–90%.

Catalytic Coupling Reactions

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable direct coupling of preformed oxadiazole fragments with piperazine derivatives.

Example :

  • Oxadiazole Boronate Ester + Piperazine Halide :
    • Reacted under Pd(PPh₃)₄ catalysis in toluene/Et₃N (3:1) at 100°C for 8 hours.
    • Yield : 65–72%.

Vilsmeier Reagent-Mediated Activation

Carboxylic acids are activated using Vilsmeier reagent (POCl₃/DMF) to form reactive intermediates for oxadiazole synthesis.

Steps :

  • Activation : 3-Methylbenzoic acid + Vilsmeier reagent → Acyl chloride intermediate.
  • Cyclocondensation : React with amidoxime in CH₂Cl₂ at 25°C for 2 hours.
  • Piperazine Addition : Ethylenediamine is introduced via SN2 reaction.

Yield : 61–93%.

Ultrasound-Promoted Alkylation

Ultrasound enhances reaction kinetics in the alkylation step, improving efficiency.

Optimized Conditions :

  • Solvent : Acetonitrile
  • Base : K₂CO₃
  • Temperature : 30°C
  • Time : 15–35 minutes
  • Yield : 82–93%.

Comparative Analysis of Methods

Method Reaction Time Yield Key Advantages Limitations
Conventional Cyclocondensation 12–24h 70–85% Low cost, scalable Long duration, moderate yields
Microwave-Assisted 25–40min 78–90% Rapid, high yield Specialized equipment required
Ultrasound-Promoted 15–35min 82–93% Energy-efficient, mild conditions Limited substrate scope
Palladium Catalysis 6–8h 65–72% Versatile for complex structures Expensive catalysts

Challenges and Solutions

Purification Difficulties

  • Issue : Oxadiazole-piperazine hybrids often require column chromatography due to polar byproducts.
  • Solution : Use recrystallization from ethanol/water (3:1) for higher purity.

Solubility Limitations

  • Issue : Poor solubility of intermediates in organic solvents.
  • Solution : Employ DMSO/CH₃CN mixtures to enhance dissolution.

Recent Advances

  • Mechanochemical Synthesis : Solvent-free grinding of reactants with K₂CO₃ achieves 85% yield in 30 minutes.
  • Flow Chemistry : Continuous-flow systems reduce reaction times to <10 minutes.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-[1-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the oxadiazole moiety is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted piperazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that piperazine derivatives exhibit significant antimicrobial properties. The structure of Piperazine, 1-[1-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl]- suggests potential effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Piperazine derivative AE. coli10 µg/mL
Piperazine derivative BS. aureus8 µg/mL
Piperazine derivative CP. aeruginosa12 µg/mL

These results suggest that the presence of the oxadiazole moiety enhances the antimicrobial efficacy of the piperazine structure .

Anticancer Activity

Recent studies have explored the cytotoxic effects of piperazine derivatives on various cancer cell lines. For instance, a series of synthesized compounds based on piperazine were evaluated for their anticancer properties using the MTT assay.

Table 2: Cytotoxicity of Piperazine Derivatives

CompoundCancer Cell LineIC50 (µM)
Piperazine derivative DA549 (lung cancer)15 µM
Piperazine derivative EHT-29 (colon cancer)20 µM
Piperazine derivative FMRC-5 (normal fibroblasts)>50 µM

The data indicates that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as therapeutic agents .

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers synthesized a series of piperazine derivatives and evaluated their antimicrobial activity against clinical isolates. The findings revealed that compounds with a substituted oxadiazole exhibited enhanced activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Assessment

In another investigation, a novel piperazinone derivative was tested for its cytotoxic effects on various cancer cell lines. Results demonstrated significant inhibition of cell proliferation in A549 and HT-29 cells, with further studies indicating that these compounds could potentially serve as lead candidates for further development in cancer therapy .

Mechanism of Action

The mechanism of action of piperazine, 1-[1-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl]- involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain organisms, making it useful in antiparasitic applications.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Compound Name Structural Features Key Substituents
Compound A Piperazine + ethyl linker + 5-(3-methylphenyl)-1,2,4-oxadiazole 3-Methylphenyl (oxadiazole)
1-(3-Trifluoromethylphenyl)piperazine Piperazine directly attached to 3-CF₃-phenyl 3-Trifluoromethylphenyl (piperazine)
1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine Piperazine directly attached to 5-methyl-oxadiazole Methyl (oxadiazole)
1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine Piperazine + methyl linker + 5-thiophene-oxadiazole Thiophene (oxadiazole)
SB224289 Complex furo-indole system + 5-methyl-oxadiazole + biphenyl 4-(5-Methyl-oxadiazol-3-yl)biphenyl

Key Observations :

  • Aryl Substitution : Compound A’s 3-methylphenyl group on oxadiazole provides moderate electron-donating effects, contrasting with electron-withdrawing groups (e.g., CF₃ in 1-(3-CF₃-phenyl)piperazine), which enhance receptor binding affinity but may reduce metabolic stability .

Pharmacological Activity and Receptor Affinity

Compound Receptor Affinity Activity
Compound A Not explicitly reported (inferred: 5-HT₁A/5-HT₁B potential) Likely CNS modulation (based on structural analogs)
1-(3-Trifluoromethylphenyl)piperazine Selective 5-HT₁B (65-fold over 5-HT₁A) Anxiolytic, antidepressant
SB224289 5-HT₁B/D antagonist Migraine therapy
1-(2-Methoxyphenyl)piperazine 5-HT₁A partial agonist Hypotensive, sympatholytic

Key Observations :

  • Receptor Selectivity : The 3-methylphenyl group in Compound A may confer intermediate selectivity between 5-HT₁A and 5-HT₁B receptors, unlike the strong 5-HT₁B preference of 3-CF₃-phenyl analogs .
  • Activity Modulation : Thiophene-substituted oxadiazoles (e.g., ) are less explored for CNS effects but may exhibit unique binding profiles due to sulfur’s polarizability.

Physicochemical Properties

Compound LogP (Predicted) Solubility
Compound A ~2.5 (moderate lipophilicity) Moderate (oxadiazole enhances aqueous solubility)
1-(3-CF₃-phenyl)piperazine ~3.2 (higher lipophilicity) Low (CF₃ reduces solubility)
1-(5-Methyl-oxadiazol-3-yl)piperazine ~1.8 High (lack of bulky aryl groups)

Key Observations :

  • Solubility : Oxadiazole rings generally enhance solubility compared to pure arylpiperazines, as seen in Compound A vs. 1-(3-CF₃-phenyl)piperazine .

Biological Activity

Piperazine derivatives, particularly those incorporating 1,2,4-oxadiazole moieties, have garnered considerable interest in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with the compound Piperazine, 1-[1-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl]- . The focus will be on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Piperazine and Oxadiazole Derivatives

Piperazine is a cyclic organic compound known for its role in various pharmacological applications, particularly as an antidepressant and anxiolytic agent. The incorporation of oxadiazole rings into piperazine derivatives enhances their biological profile. Research has demonstrated that oxadiazole derivatives exhibit a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects .

The biological activity of Piperazine, 1-[1-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl]- primarily involves inhibition of monoamine oxidase (MAO) enzymes. MAO is crucial in the metabolism of neurotransmitters such as serotonin and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, thus contributing to antidepressant effects .

Inhibition Studies

Recent studies have highlighted the potential of piperazine-oxadiazole derivatives as reversible inhibitors of MAO-A. For instance, compounds synthesized in a study exhibited significant inhibitory activity against MAO-A with IC50 values ranging from 0.116 µM to higher concentrations depending on structural modifications .

CompoundStructureIC50 (µM)MAO-A Inhibition (%)
4eNO2 group0.11652 times more effective than Moclobemide
5f-TBDTBD
5g-TBDTBD

Anticancer Activity

The oxadiazole derivatives have also been explored for their anticancer properties. A specific derivative demonstrated moderate activity against various cancer cell lines with an IC50 value around 92.4 µM across multiple types including colon and lung cancers . This suggests that modifications to the piperazine structure can yield compounds with enhanced anticancer efficacy.

Case Studies

Case Study 1: MAO Inhibition

In a study focusing on the synthesis and evaluation of piperazine-derived oxadiazoles, compound 4e was identified as having potent MAO-A inhibitory activity. The study utilized molecular docking techniques to confirm that this compound effectively binds to the active site of MAO-A enzymes .

Case Study 2: Anticonvulsant Activity

Another investigation assessed the anticonvulsant properties of similar piperazine derivatives using the maximal electroshock seizure (MES) model in Wistar rats. Selected compounds exhibited significant anticonvulsant activity without notable neurotoxicity at high doses . This highlights the therapeutic potential of these derivatives in neurological disorders.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of piperazine derivatives such as 1-[1-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl]piperazine?

Answer:
Synthesis typically involves multi-step reactions, including:

  • Cyclization reactions to form the 1,2,4-oxadiazole ring, often using nitrile oxides and amidoximes .
  • Nucleophilic substitution to attach the piperazine moiety to the ethyl-oxadiazole scaffold.
  • Flow chemistry for selective mono-Boc protection of piperazine, optimizing yield and purity via controlled reagent ratios (e.g., 0.8 equivalents of Boc-anhydride) .
    Characterization employs 1H/13C NMR, MS, and elemental analysis to confirm regiochemistry and purity .

Advanced: How do structural modifications in the piperazine core influence the antiplatelet activity of derivatives, and what experimental models are used to assess this activity?

Answer:

  • Substituent effects : Introducing bulky groups (e.g., beta-cyclodextrin) can reduce toxicity but may lower activity due to steric hindrance . Electron-withdrawing groups on the oxadiazole ring (e.g., 3-methylphenyl) may enhance target binding .
  • Experimental models :
    • In vitro : Platelet aggregation assays using ADP or collagen as agonists .
    • In vivo : Thrombosis models (e.g., FeCl3-induced arterial injury in rodents) to evaluate clot inhibition .

Advanced: What computational strategies are effective in predicting the protonation states and conformational dynamics of piperazine-containing linkers in PROTACs?

Answer:

  • pKa prediction : Tools like MoKa software evaluate substituent effects on basicity (e.g., electron-donating groups increase pKa) .
  • Conformational analysis : Molecular dynamics (MD) simulations assess chair-to-chair inversions in piperazine, critical for linker flexibility in PROTAC ternary complex formation .
    Experimental validation uses Sirius T3 for pKa determination and VT-NMR to study coalescence points and activation energy barriers (~10–15 kcal/mol) .

Basic: What spectroscopic techniques (e.g., NMR, MS) are critical for characterizing the stereochemistry and purity of substituted piperazine derivatives?

Answer:

  • 1H/13C NMR : Identifies regiochemistry (e.g., oxadiazole substitution patterns) and detects rotamers due to restricted piperazine ring dynamics .
  • HRMS : Confirms molecular ion peaks and isotopic patterns.
  • GC-MS with EI ionization (70 eV) provides fragmentation fingerprints for structural elucidation .

Advanced: How does the introduction of a 1,2,4-oxadiazole moiety impact the pharmacological profile of piperazine derivatives in CNS-related disorders?

Answer:

  • Receptor affinity : The oxadiazole’s electron-deficient nature enhances π-π stacking with serotonin (5-HT1A) receptors, as seen in arylpiperazine antidepressants .
  • Metabolic stability : Oxadiazole resists CYP450 oxidation, improving half-life.
  • In vivo models : Forced swim test (FST) and elevated plus maze (EPM) in mice validate anxiolytic/antidepressant effects, with dose-dependent 5-HT1A activation .

Advanced: What in vitro and in vivo models are appropriate for evaluating the cytotoxic effects of piperazine derivatives against cancer cell lines?

Answer:

  • In vitro :
    • MTT assay on HepG2 liver cancer cells to measure IC50 values .
    • Flow cytometry to assess apoptosis via Annexin V/PI staining.
  • In vivo : Xenograft models (e.g., nude mice implanted with HepG2 tumors) evaluate tumor growth inhibition and systemic toxicity .

Basic: What are the key considerations in designing piperazine derivatives to optimize their pharmacokinetic properties, such as solubility and metabolic stability?

Answer:

  • LogP optimization : Aim for 1–3 to balance solubility and membrane permeability.
  • pKa tuning : Piperazine’s basicity (pKa ~9.8) affects ionization and tissue distribution; N-alkylation reduces basicity .
  • Metabolic shielding : Fluorination or bulky substituents (e.g., trifluoromethyl) block CYP450-mediated oxidation .

Advanced: How can conformational analysis via NMR elucidate the dynamic behavior of piperazine derivatives in solution, and what implications does this have for drug-receptor interactions?

Answer:

  • VT-NMR detects coalescence points (e.g., at 320 K) to calculate activation energy barriers (~12 kcal/mol) for chair-to-chair inversion .
  • Conformational flexibility influences docking poses : A coplanar arylpiperazine-5-HT1A interaction is optimal for agonist activity, while perpendicular conformations favor antagonism .

Basic: What analytical methods are validated for quantifying piperazine derivatives in biological matrices, and how are method parameters optimized?

Answer:

  • HPLC-UV : C18 columns with mobile phases (e.g., acetonitrile/0.1% TFA) resolve piperazine metabolites. LODs <10 ng/mL .
  • LC-MS/MS : MRM transitions (e.g., m/z 245→98) enhance specificity. Internal standards (e.g., p-tolylpiperazine) correct for matrix effects .

Advanced: What role does the 3-methylphenyl substituent on the 1,2,4-oxadiazole ring play in modulating the compound's interaction with target enzymes or receptors?

Answer:

  • Steric effects : The 3-methyl group occupies hydrophobic pockets in enzyme active sites (e.g., PARP-1), enhancing binding affinity.
  • Electronic effects : Methyl’s electron-donating nature stabilizes oxadiazole resonance, improving π-stacking with aromatic residues in receptors .
  • Validation : Molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations quantify binding energy contributions .

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